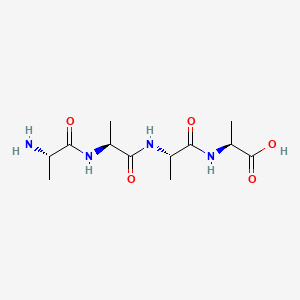Tetraalanine
CAS No.: 926-79-4
Cat. No.: VC2025630
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926-79-4 |
|---|---|
| Molecular Formula | C12H22N4O5 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 |
| Standard InChI Key | ZHRZLXZJVUFLNY-XAMCCFCMSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
| SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Introduction
Chemical Structure and Properties
| Property | Value |
|---|---|
| Name | Tetraalanine (L-alanyl-L-alanyl-L-alanyl-L-alanine) |
| CAS Number | 926-79-4 |
| Molecular Formula | C12H22N4O5 |
| Molecular Weight | 302.33 g/mol |
| Structure | Linear tetrapeptide with four alanine residues |
| Physical State | Solid (at room temperature) |
| Solubility | Water-soluble |
Conformational Studies
Poly(L-Proline) II Helix Conformation
Spectroscopic Investigations
Raman Optical Activity Studies
Raman optical activity (ROA), which measures differences in intensities of right- and left-circularly polarized Raman scattered light from chiral molecules, has been instrumental in identifying the PPII conformation in tetraalanine . Research has demonstrated that the ROA band near 1320 cm-1 serves as a marker for the PPII conformation .
Molecular dynamics (MD) simulations spanning 11 ns at 300 K have supported the predominance of the PPII conformation in tetraalanine . These MD snapshots, when used for subsequent quantum mechanical/molecular mechanical (QM/MM) calculations to compute Raman and ROA spectra, show good agreement between observed and simulated spectra .
Detailed analysis of the ROA band near 1320 cm-1 reveals three components: a lower frequency component near 1310 cm-1 arising from an internal peptide bond, and higher frequency components around 1320-1335 cm-1 appearing due to N- and C-terminal peptide groups . The MD + QM/MM calculations also successfully reproduced the electronic circular dichroism spectra of tetraalanine .
Table 2: Characteristic Spectroscopic Features of Tetraalanine
| Spectroscopic Method | Key Features | Significance |
|---|---|---|
| Raman Optical Activity (ROA) | Positive band near 1320 cm-1 | Marker for PPII conformation |
| ROA Band Components | 1310 cm-1 | From internal peptide bond |
| 1320-1335 cm-1 | From N- and C-terminal peptide groups | |
| Electronic Circular Dichroism | Characteristic PPII spectrum | Validation of PPII conformation |
| NMR Spectroscopy | Chemical shifts of backbone protons | Conformational analysis |
NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate tetraalanine's structural properties and dynamics . Additionally, deuterium magic-angle spinning NMR spectroscopy has been utilized to examine adsorption-desorption kinetics of tetraalanine in solution at surface-liquid interfaces .
In one innovative study, an aqueous solution of deuterium-labeled tetraalanine was inserted in the pores of MCM-41 mesoporous material, and its 2H MAS NMR spectrum was measured as a function of temperature and fraction of filling of the pores . Analysis of 2H MAS sideband line shapes enabled the determination of adsorption and desorption rates and the activation energies of desorption .
Reaction Pathways in Hot Compressed Liquid Water
Research has elucidated the reaction pathways of tetraalanine in hot, compressed liquid water, examining the effects of pH, temperature, and time . pH significantly influences the dissociation states of tetraalanine and the selectivity of reactions .
In these conditions, zwitterionic tetraalanine predominantly forms di-alanine and alanine anhydride as primary products . In contrast, anionic tetraalanine preferentially undergoes hydrolysis into tri-alanine, di-alanine, and alanine . Researchers developed a chemical kinetic model incorporating pH effects and estimated rate parameters from experimental data, which provided excellent correlation to the experimental results .
An important finding is that highly alkaline conditions mitigate yields of alanine anhydride, a N- and O-containing heterocycle that undesirably partitions into bio-crude oils . This suggests that highly alkaline conditions may offer processing advantages for lessening the heteroatom content of bio-crude oils in applications related to converting biomass to fuels .
Table 3: Reaction Products of Tetraalanine Under Different Conditions
| Dissociation State | Primary Reaction | Main Products | Conditions |
|---|---|---|---|
| Zwitterionic Tetraalanine | Dimerization/Cyclization | Di-alanine, Alanine anhydride | Neutral pH, Hot compressed water |
| Anionic Tetraalanine | Hydrolysis | Tri-alanine, Di-alanine, Alanine | Alkaline pH, Hot compressed water |
Applications in Biochemical Research
Model System for Structural Studies
Due to its simple structure and multiple amide bonds, tetraalanine serves as an important model compound in various biochemical and biophysical studies. It provides a simplified system for understanding peptide behavior in solution and conformational properties. The tetrapeptide is often used in studies involving peptide conformations and interactions due to its simplicity and ability to form stable structures.
Insights into Protein Folding
Applications in Materials Science
Deuterium-labeled tetraalanine has been used to study adsorption-desorption kinetics in mesoporous materials like MCM-41 . Through analysis of 2H MAS NMR spectra, researchers determined adsorption and desorption rates and activation energies, providing insights into molecular behavior at surface-liquid interfaces . These findings have implications for understanding peptide interactions with porous materials, which is relevant to applications in drug delivery, separations, and catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume